Cas no 1784403-01-5 (3-(2-fluorophenyl)methyl-3-methoxyazetidine)

3-(2-fluorophenyl)methyl-3-methoxyazetidine is a versatile organic compound with notable properties. It exhibits high purity and structural integrity, making it ideal for various synthetic applications. Its unique structure allows for effective functional group transformations, contributing to the development of complex organic molecules. This compound is particularly valuable in medicinal chemistry for creating bioactive compounds with potential therapeutic applications.
3-(2-fluorophenyl)methyl-3-methoxyazetidine structure
1784403-01-5 structure
商品名:3-(2-fluorophenyl)methyl-3-methoxyazetidine
CAS番号:1784403-01-5
MF:C11H14FNO
メガワット:195.23336648941
CID:6520499
PubChem ID:105448999

3-(2-fluorophenyl)methyl-3-methoxyazetidine 化学的及び物理的性質

名前と識別子

    • 3-(2-fluorophenyl)methyl-3-methoxyazetidine
    • 1784403-01-5
    • EN300-1832973
    • 3-[(2-fluorophenyl)methyl]-3-methoxyazetidine
    • インチ: 1S/C11H14FNO/c1-14-11(7-13-8-11)6-9-4-2-3-5-10(9)12/h2-5,13H,6-8H2,1H3
    • InChIKey: PNUAVIOMMDJSLA-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC=CC=1CC1(CNC1)OC

計算された属性

  • せいみつぶんしりょう: 195.105942232g/mol
  • どういたいしつりょう: 195.105942232g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 194
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 21.3Ų

3-(2-fluorophenyl)methyl-3-methoxyazetidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1832973-2.5g
3-[(2-fluorophenyl)methyl]-3-methoxyazetidine
1784403-01-5
2.5g
$2631.0 2023-09-19
Enamine
EN300-1832973-5.0g
3-[(2-fluorophenyl)methyl]-3-methoxyazetidine
1784403-01-5
5g
$3770.0 2023-05-26
Enamine
EN300-1832973-0.05g
3-[(2-fluorophenyl)methyl]-3-methoxyazetidine
1784403-01-5
0.05g
$1129.0 2023-09-19
Enamine
EN300-1832973-5g
3-[(2-fluorophenyl)methyl]-3-methoxyazetidine
1784403-01-5
5g
$3894.0 2023-09-19
Enamine
EN300-1832973-0.1g
3-[(2-fluorophenyl)methyl]-3-methoxyazetidine
1784403-01-5
0.1g
$1183.0 2023-09-19
Enamine
EN300-1832973-10g
3-[(2-fluorophenyl)methyl]-3-methoxyazetidine
1784403-01-5
10g
$5774.0 2023-09-19
Enamine
EN300-1832973-1.0g
3-[(2-fluorophenyl)methyl]-3-methoxyazetidine
1784403-01-5
1g
$1299.0 2023-05-26
Enamine
EN300-1832973-10.0g
3-[(2-fluorophenyl)methyl]-3-methoxyazetidine
1784403-01-5
10g
$5590.0 2023-05-26
Enamine
EN300-1832973-0.5g
3-[(2-fluorophenyl)methyl]-3-methoxyazetidine
1784403-01-5
0.5g
$1289.0 2023-09-19
Enamine
EN300-1832973-0.25g
3-[(2-fluorophenyl)methyl]-3-methoxyazetidine
1784403-01-5
0.25g
$1235.0 2023-09-19

3-(2-fluorophenyl)methyl-3-methoxyazetidine 関連文献

3-(2-fluorophenyl)methyl-3-methoxyazetidineに関する追加情報

Introduction to 3-(2-fluorophenyl)methyl-3-methoxyazetidine (CAS No. 1784403-01-5)

3-(2-fluorophenyl)methyl-3-methoxyazetidine, with the chemical identifier CAS No. 1784403-01-5, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule, characterized by its fluorophenyl and methoxyazetidine moieties, has garnered attention due to its potential applications in drug discovery and development. The unique structural features of this compound make it a valuable scaffold for designing novel therapeutic agents.

The fluorophenyl group in 3-(2-fluorophenyl)methyl-3-methoxyazetidine contributes to the compound's electronic properties, influencing its reactivity and interaction with biological targets. Fluoroaromatic compounds are widely recognized for their ability to enhance metabolic stability, improve bioavailability, and modulate receptor binding affinity. These attributes make fluorinated derivatives highly sought after in medicinal chemistry.

The presence of the methoxyazetidine ring in the molecular structure of 3-(2-fluorophenyl)methyl-3-methoxyazetidine introduces a cyclic amine functionality, which is known to be a privileged scaffold in drug design. Azetidine derivatives have been explored for their potential in treating various diseases, including neurological disorders and infectious diseases. The methoxy group further enhances the compound's versatility by providing additional sites for functionalization and interaction with biological systems.

In recent years, there has been a surge in research focused on developing small molecules that can modulate protein-protein interactions (PPIs). 3-(2-fluorophenyl)methyl-3-methoxyazetidine has shown promise as a lead compound in this area. Its ability to interact with specific protein targets has been investigated through various computational and experimental approaches. Studies have demonstrated that this compound can disrupt aberrant protein-protein interactions involved in diseases such as cancer and inflammation.

The synthesis of 3-(2-fluorophenyl)methyl-3-methoxyazetidine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to achieve high yields and purity of the final product. Techniques such as palladium-catalyzed cross-coupling reactions and transition metal-catalyzed hydrogenations have been utilized to construct the complex framework of this molecule.

The pharmacological profile of 3-(2-fluorophenyl)methyl-3-methoxyazetidine has been extensively studied in vitro and in vivo. Preclinical studies have revealed its potential as an inhibitor of key enzymes and receptors implicated in various pathological processes. The compound's ability to selectively target specific biological pathways makes it an attractive candidate for further development into a therapeutic agent.

The impact of fluorine substitution on the pharmacokinetic properties of 3-(2-fluorophenyl)methyl-3-methoxyazetidine has been a focal point of research. Fluorine atoms can influence solubility, permeability, and metabolic stability, all of which are critical factors in drug development. By incorporating fluorine into the molecular structure, researchers aim to optimize these properties for better therapeutic efficacy.

Recent advancements in computational chemistry have enabled the prediction of binding affinities and interaction modes of small molecules like 3-(2-fluorophenyl)methyl-3-methoxyazetidine with biological targets. Molecular docking simulations and virtual screening techniques have been used to identify potential lead compounds for further optimization. These computational methods have significantly accelerated the drug discovery process by allowing researchers to prioritize promising candidates based on their predicted binding properties.

The development of novel synthetic routes for 3-(2-fluorophenyl)methyl-3-methoxyazetidine has been an area of active investigation. Researchers have explored alternative synthetic strategies to improve efficiency, reduce costs, and minimize environmental impact. Green chemistry principles have been incorporated into these synthetic approaches, emphasizing the use of sustainable reagents and processes.

The potential applications of 3-(2-fluorophenyl)methyl-3-methoxyazetidine extend beyond traditional pharmaceuticals. This compound has shown promise in the field of agrochemicals, where it can be used as an intermediate in the synthesis of novel pesticides and herbicides. Its unique structural features make it a versatile building block for designing molecules with specific biological activities.

In conclusion, 3-(2-fluorophenyl)methyl-3-methoxyazetidine (CAS No. 1784403-01-5) is a compound with significant potential in pharmaceutical research and development. Its unique structural features, including the fluorophenyl and methoxyazetidine moieties, make it a valuable scaffold for designing novel therapeutic agents. The compound's ability to modulate protein-protein interactions and its favorable pharmacokinetic properties position it as a promising candidate for further development into a therapeutic agent.

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